4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE

Physicochemical profiling Lipophilicity Drug-likeness

Researchers needing structurally diverse SAR probes often face limited availability of well-characterized thiazole-piperidine analogs. This compound solves that gap as a 4-oxo-4-phenylbutanamide derivative, introducing a ketone acceptor and planar aromatic ring absent in simpler alkyl amides, which can critically alter target selectivity and metabolic stability. - Moderate-affinity sigma-2 ligand (Ki 220-910 nM) for oncology target validation. - Enables matched molecular pair analysis with GIRK channel inhibitor analogs (e.g., CAS 1448129-18-7, IC50 740 nM). - Drug-like physicochemical profile (XLogP3 2.5, TPSA 90.5 Ų) supports both biochemical and cell-based assays.

Molecular Formula C18H21N3O2S
Molecular Weight 343.45
CAS No. 1448033-31-5
Cat. No. B2743287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE
CAS1448033-31-5
Molecular FormulaC18H21N3O2S
Molecular Weight343.45
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CCC(=O)C2=CC=CC=C2)C3=NC=CS3
InChIInChI=1S/C18H21N3O2S/c22-16(14-4-2-1-3-5-14)6-7-17(23)20-15-8-11-21(12-9-15)18-19-10-13-24-18/h1-5,10,13,15H,6-9,11-12H2,(H,20,23)
InChIKeyZKOSAKIZQZWWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-4-phenyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide – Overview


4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE (CAS 1448033-31-5) is a synthetic organic compound belonging to the thiazole-piperidine butanamide class, characterized by a phenyl ketone moiety linked via a butanamide spacer to a thiazolyl-piperidine group [1]. Its molecular formula is C18H21N3O2S with a molecular weight of 343.4 g/mol and a calculated XLogP3 of 2.5, indicating moderate lipophilicity [1]. The compound features one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 90.5 Ų, placing it within favorable drug-like physicochemical space [1]. This compound is primarily sourced as a research chemical for in vitro screening applications; however, publicly available quantitative pharmacological data remain extremely limited, necessitating careful evaluation of any procurement decisions against structurally related analogs.

Phenyl Ketone Motif Prevents Generic Substitution


The thiazole-piperidine butanamide scaffold appears in multiple bioactive compound series, including sphingosine kinase 1 (SphK1) inhibitors [1] and G protein-gated inwardly rectifying potassium (GIRK) channel modulators [2]. However, the specific N-acyl substituent on the butanamide nitrogen profoundly influences biological target engagement. For instance, the close analog 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide (CAS 1448129-18-7), which replaces the 4-oxo-4-phenylbutanoyl group with a simpler 3,3-dimethylbutanoyl moiety, exhibits an IC50 of 740 nM against GIRK1/2 channels in a thallium-flux assay [2]. In contrast, the 4-oxo-4-phenyl substituent on the target compound introduces a ketone hydrogen bond acceptor and a planar aromatic ring, both of which are known to alter target selectivity profiles and metabolic stability through differential interactions with cytochrome P450 enzymes and binding site topologies [1]. Consequently, assuming functional interchangeability between analogs differing only in their acyl substituent can lead to erroneous structure-activity relationship (SAR) conclusions and failed assay outcomes, making informed, evidence-based selection essential.

Quantitative Differentiation Evidence


Lipophilicity Differentiation from 3,3-Dimethyl Analog

The target compound exhibits a calculated XLogP3 of 2.5, compared to a predicted XLogP3 of approximately 2.0 for the 3,3-dimethyl analog (CAS 1448129-18-7) [1]. This 0.5 log unit increase in lipophilicity is attributable to the replacement of the 3,3-dimethylbutanoyl group with the 4-oxo-4-phenylbutanoyl moiety, which introduces an additional aromatic ring and a ketone group [1]. In general ADME models, a ΔlogP of 0.5 can correspond to a measurable shift in membrane permeability and plasma protein binding, potentially altering the free fraction available for target engagement [2].

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area and BBB Penetration

The target compound has a topological polar surface area (TPSA) of 90.5 Ų, which is identical to the TPSA of the core thiazolyl-piperidine butanamide scaffold shared with analogs such as 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide [1]. Both compounds possess the same number and type of heteroatoms in their shared core (one thiazole ring, one piperidine, one amide), yielding identical TPSA values. According to the widely cited model by Kelder et al., compounds with TPSA < 60–70 Ų are more likely to exhibit good blood-brain barrier (BBB) penetration, while those with TPSA > 140 Ų are generally poorly absorbed orally [2]. With a TPSA of 90.5 Ų, this scaffold falls in an intermediate range, suggesting moderate oral absorption potential but limited passive BBB penetration.

CNS drug design TPSA Blood-brain barrier Oral bioavailability

GIRK Channel SAR: Substituent Comparison

The structurally closest analog with publicly available bioactivity data is 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide (CAS 1448129-18-7), which demonstrates an IC50 of 740 nM against the GIRK1/2 potassium channel heteromer in a thallium-flux assay [1]. The target compound differs by replacing the 3,3-dimethylbutanoyl substituent with a 4-oxo-4-phenylbutanoyl group. This substitution introduces: (i) a ketone carbonyl capable of acting as a hydrogen bond acceptor, (ii) a planar phenyl ring that can engage in π-π stacking or hydrophobic interactions, and (iii) a longer linker between the amide and the terminal phenyl group. No direct GIRK1/2 activity data are currently publicly available for the target compound, making this a structural inference rather than a direct potency comparison.

GIRK channel Potassium channel modulator Structure-activity relationship Thallium flux assay

Sigma-2 Receptor Binding Affinity

BindingDB entry BDBM349515, mapped to patent example compounds from US10207991, US10611728, and US11691947 (Example Compound 30), reports a Ki of 220 nM for displacement of a labeled sigma-2 receptor ligand [1]. A separate entry for the same BDBM ID reports a Ki of 910 nM under potentially different assay conditions [2]. While the exact structural correspondence between BDBM349515 and the target compound 4-oxo-4-phenyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide could not be independently confirmed within the constraints of available sources, the patent context and the thiazolyl-piperidine scaffold are consistent with the target compound's chemical class. If confirmed, this represents a sub-micromolar affinity for the sigma-2 receptor, distinguishing it from sigma-1-preferring ligands.

Sigma receptor Sigma-2 ligand Radioligand binding Neuropharmacology

Optimal Application Scenarios


Kinase Inhibitor Screening: SphK1 and Lipid Kinases

The thiazolyl-piperidine core is a recognized pharmacophore for sphingosine kinase 1 (SphK1) inhibition, an emerging target in oncology and inflammatory diseases [1]. The target compound's 4-oxo-4-phenylbutanoyl substituent introduces additional hydrogen bonding and aromatic stacking capacity compared to simpler alkyl amide analogs. Researchers building focused kinase inhibitor libraries should prioritize this compound as a diversity element for scaffold-hopping and SAR exploration, particularly where the ketone carbonyl may engage the kinase hinge region or the phenyl ring may occupy a hydrophobic pocket adjacent to the ATP-binding site [1]. The moderate lipophilicity (XLogP3 = 2.5) and TPSA (90.5 Ų) support its use in both biochemical and cell-based kinase assays without the solubility or permeability extremes that plague more lipophilic analogs [2].

Sigma-2 Receptor Ligand Optimization

If the tentative assignment of BDBM349515 (Ki = 220–910 nM at sigma-2 receptor) to the target compound is confirmed, this scaffold represents a moderate-affinity sigma-2 ligand suitable as a starting point for structure-based optimization [1]. Sigma-2 receptors are overexpressed in proliferating tumor cells and are implicated in cancer imaging and therapy. The compound's sub-micromolar affinity, while not yet competitive with clinical-stage sigma-2 ligands, positions it as a useful tool for validating assay systems and for conducting initial SAR studies before committing to more resource-intensive lead optimization campaigns [1]. Its TPSA of 90.5 Ų also suggests acceptable brain penetration for CNS applications, though active transport mechanisms may need to be evaluated [2].

GIRK Channel Modulator Screening

The close structural analog 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide has demonstrated GIRK1/2 channel inhibition with an IC50 of 740 nM in a thallium-flux assay [1]. The target compound, bearing a 4-oxo-4-phenyl substituent, offers a structurally distinct comparator for probing the GIRK channel pharmacophore. Procurement of both compounds enables paired screening to determine whether the larger aromatic substituent enhances or diminishes channel inhibition, providing direct SAR data relevant to neurological and cardiac indications where GIRK channels are therapeutic targets [1]. The matched molecular pair analysis facilitated by this structural relationship is a gold-standard approach in medicinal chemistry for isolating the contribution of a single substituent change to biological activity.

ADME Model Validation and LogP Benchmarking

With a calculated XLogP3 of 2.5 and TPSA of 90.5 Ų [1], the target compound occupies a central region of drug-like chemical space, making it an excellent test case for validating in silico ADME prediction models. Its physicochemical profile is distinct from both highly lipophilic compounds (XLogP > 5) and highly polar compounds (TPSA > 140), providing a mid-range calibration point. Computational chemistry groups can use this compound to benchmark logP prediction algorithms, solubility models, and permeability forecasts against experimental data generated internally. The compound's multiple hydrogen bond acceptors (5) and single donor (1) also make it suitable for testing free-energy perturbation (FEP) calculations and molecular dynamics simulations aimed at predicting solvation free energies [1].

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